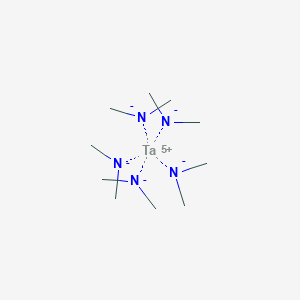

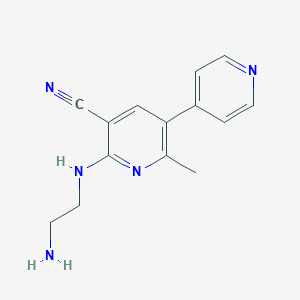

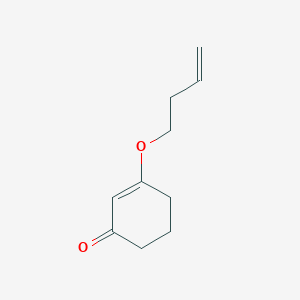

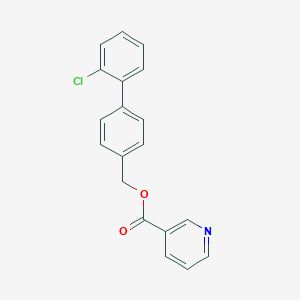

![molecular formula C16H7ClN2O4 B008907 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine CAS No. 73397-12-3](/img/structure/B8907.png)

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and related benzo[a]phenoxazines often involves complex chemical reactions. A method for the synthesis of similar compounds has been described, where the compounds are derived from vitamin K3, indicating the involvement of multi-step chemical reactions that may include nitration, chlorination, and cyclization processes to introduce the nitro and chloro groups into the phenoxazine nucleus (Chadar et al., 2017).

Molecular Structure Analysis

The molecular structure of benzo[a]phenoxazines, including derivatives similar to 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, has been studied extensively. These compounds typically feature C-H⋯O interactions and π∙∙∙π stacking interactions between planar polycycles, which are crucial for their fluorescent properties and chemical reactivity (Chadar et al., 2015).

Chemical Reactions and Properties

Benzo[a]phenoxazines undergo various chemical reactions, including electrophilic substitution and coupling reactions, which are essential for modifying their chemical properties and enhancing their application potential. For example, reactions involving phenoxazine derivatives with electrophilic coupling reagents have been explored for the determination of residual chlorine, indicating their reactive nature and potential for analytical applications (Al-Okab & Syed, 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, such as solubility, melting point, and stability, can be inferred from related benzo[a]phenoxazines. These compounds exhibit significant fluorescence, which is influenced by their molecular structure and substituents. Their photophysical properties have been explored for applications in sensing and imaging (Raju et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimutagenic Agent : 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine, a related compound, has been identified as a potent antimutagenic agent, suggesting potential for cancer chemoprevention (Tanaka et al., 1997).

Sensors for l-Cysteine : Benzo[a]phenoxazine dyes with a maleimide moiety are being explored as fluorescent and colorimetric sensors for l-cysteine. These dyes are less cytotoxic against human neuroblastoma cells compared to their unsubstituted analogues (Grzelakowska et al., 2017).

Pharmaceutical Applications : Derivatives of 6-bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones, through dehalogenation, have potential pharmaceutical applications (Ueno et al., 1982).

Biomedical Probes : Synthesized benzo[a]phenoxazinium chlorides exhibit promising photophysical behavior, potentially useful in developing fluorescent near-infrared probes for biomedical applications (Leitão et al., 2015).

Solar Cells : Provitamin K3-derived benzo[a]phenoxazine is effective as a photosensitizer in dye-sensitized solar cells due to its intramolecular charge transfer and other favorable properties (Sahoo et al., 2021).

Biosensors and Drug Discovery : Novel benzo[a]phenoxazin-5-one derivatives exhibit promising fluorescence properties, suggesting applications in biosensors and drug discovery (Long et al., 1999).

Biological Applications : Vitamin K3-based nitrobenzo[a]phenoxazines are of interest due to their unique crystal structures and spectral properties, opening avenues for biological applications (Chadar et al., 2017).

Antibacterial Agents : Phenoxazine derivatives mixed with conventional antibiotics show effectiveness against various pathogenic bacteria, offering potential as antibacterial agents (Choudhari et al., 2019).

Organic Light-Emitting Devices : Copper-catalyzed C-H oxygenation of certain compounds can lead to the synthesis of benzo[c]phenoxazines, which are potential candidates for organic light-emitting devices (Prasad et al., 2016).

Cancer Chemotherapy : The CNOB/ChrR6 therapy, involving certain derivatives, effectively kills cancer cells, showing promise in cancer chemotherapy (Thorne et al., 2009).

Drug Development and Monitoring : Fluorescence measurements of these compounds can correlate pharmacokinetics and pharmacodynamics parameters, aiding in drug development and therapeutic monitoring (Wang & Matin, 2010).

pH Sensing and Monitoring : H+-selective membrane electrodes developed using these compounds have potential applications in pH sensing and monitoring (Coșofreţ et al., 1992).

Material Science Applications : New alkynyl derivatives of phenothiazine and phenoxazine synthesized through Sonogashira cross-coupling reactions can be used in various material science applications (Onoabedje et al., 2016).

Textiles, Paints, and Plastics : Thiophenyl-derivatized and furanyl-derivatized phenothiazine and phenoxazine dyes can be rapidly synthesized for use in textiles, papers, paint, ink, soap, polish, candle, and plastic materials (Onoabedje et al., 2017).

Antitumor Therapy : Certain benzo[α]phenoxazines and benzo[α]phenothiazines synthesized from vitamin K3 have shown cytotoxic activity against cancer cells, making them potential candidates for antitumor therapy (Chadar et al., 2015).

Enhanced Drug Therapy Regimen : MCHB fluorescence can reflect its concentration in tumors and plasma, improving the effectiveness of the CNOB-GDEPT therapeutic regimen (Wang et al., 2016).

Live Cell Imaging : The 4PB fluorescence chemosensor is highly selective and sensitive for detecting Ba2+ ions, useful for live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQSXRWRGYETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376338 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine | |

CAS RN |

73397-12-3 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

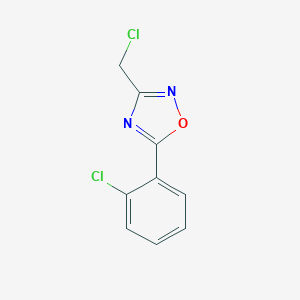

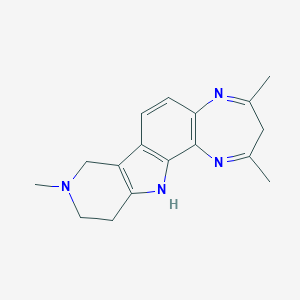

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)